
N-Acetyl-L-methionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-methionyl chloride is a derivative of the amino acid L-methionine, where the amine hydrogen is substituted by an acetyl group and the carboxyl group is converted to an acyl chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl chloride can be synthesized through the reaction of N-Acetyl-L-methionine with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
- Dissolving N-Acetyl-L-methionine in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound as a crude product.
- Purifying the crude product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-methionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Acetyl-L-methionine and hydrochloric acid.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial synthesis of this compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
N-Acetyl-L-methionine: Formed from hydrolysis.
Applications De Recherche Scientifique
N-Acetyl-L-methionyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Studied for its role in protein modification and regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-methionyl chloride involves its interaction with various molecular targets and pathways:
Protein Modification: The acyl chloride group can react with amino groups in proteins, leading to the formation of stable amide bonds and modification of protein function.
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, thereby altering enzyme activity.
Cell Signaling: The modification of proteins by this compound can affect cell signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-methionine: The parent compound, which lacks the acyl chloride group.
Methionine: The amino acid from which N-Acetyl-L-methionine is derived.
N-Acetyl-D-methionine: The enantiomer of N-Acetyl-L-methionine.
Uniqueness
N-Acetyl-L-methionyl chloride is unique due to the presence of the acyl chloride group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with its parent compound or other similar compounds.
Propriétés
Numéro CAS |
656811-90-4 |
|---|---|
Formule moléculaire |
C7H12ClNO2S |
Poids moléculaire |
209.69 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
LPAGFGRGXMLZCT-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCSC)C(=O)Cl |
SMILES canonique |
CC(=O)NC(CCSC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
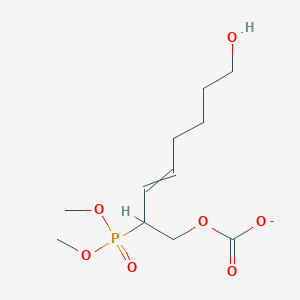
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)

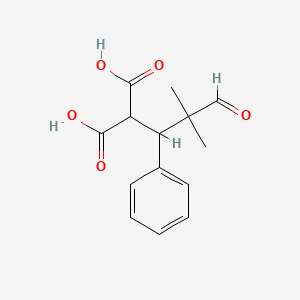
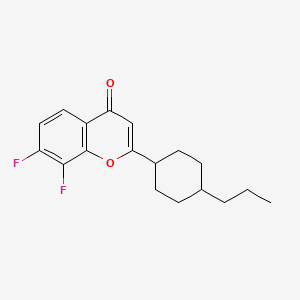
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
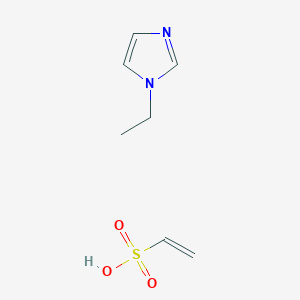
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
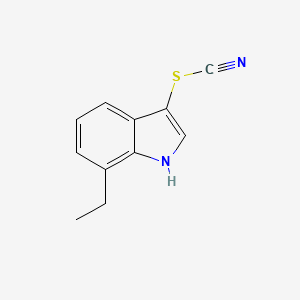
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
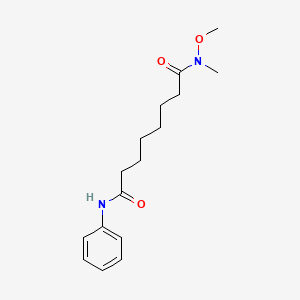
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
